Tolmetin-d3
Overview
Description
Tolmetin-d3 is a deuterated form of Tolmetin, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of rheumatoid arthritis, osteoarthritis, and juvenile arthritis . The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.
Scientific Research Applications
Tolmetin-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of Tolmetin.
Drug Development: Helps in the development of new NSAIDs with improved properties.
Biological Research: Used in studies related to inflammation and pain management.
Industrial Applications: Employed in the synthesis of other deuterated compounds for various industrial applications
Safety and Hazards
Tolmetin may cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with the duration of use. Tolmetin is contraindicated in the setting of coronary artery bypass graft (CABG) surgery. NSAIDs, including Tolmetin, cause an increased risk of serious gastrointestinal (GI) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .
Future Directions
While Tolmetin has been used for many years to treat pain and inflammation, there is still much to learn about this drug. Future research may focus on better understanding its mechanism of action, potential side effects, and interactions with other drugs. It’s also important to continue studying the long-term effects of Tolmetin use .
Mechanism of Action
Target of Action
Tolmetin primarily targets the Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase-1 and 2 (COX-1 and COX-2) , play a crucial role in the inflammatory response . They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
Tolmetin acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors , leading to reduced inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Tolmetin is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Tolmetin prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in pain, fever, inflammation, and clotting .
Pharmacokinetics
Tolmetin exhibits good absorption and rapid metabolism . It is well absorbed after oral administration, with a time to peak serum concentration of 30 to 60 minutes . The drug undergoes hepatic metabolism via oxidation and conjugation, and the metabolites are excreted in the urine within 24 hours . The elimination half-life is biphasic, with a rapid phase of 1 to 2 hours and a slow phase of approximately 5 hours . Tolmetin is highly protein-bound (99%) .
Result of Action
The molecular effect of Tolmetin’s action is the reduction in the synthesis of prostaglandins . On a cellular level, this leads to a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation . Clinically, this results in the relief of signs and symptoms of rheumatoid arthritis and osteoarthritis, including the treatment of acute flares and long-term management .
Biochemical Analysis
Biochemical Properties
Tolmetin-d3, like its parent compound Tolmetin, is known to interact with enzymes involved in prostaglandin synthesis. It inhibits prostaglandin synthetase in vitro and lowers the plasma level of prostaglandin E in humans . This reduction in prostaglandin synthesis is believed to be responsible for its anti-inflammatory action .
Cellular Effects
This compound is expected to have similar cellular effects as Tolmetin. Studies in animals have shown that Tolmetin possesses anti-inflammatory, analgesic, and antipyretic activity . In rats, Tolmetin has been shown to prevent the development of experimentally induced polyarthritis and also decrease established inflammation .
Molecular Mechanism
It is known that Tolmetin inhibits prostaglandin synthetase, which leads to a reduction in the synthesis of prostaglandins . This is believed to be the primary mechanism through which Tolmetin exerts its anti-inflammatory effects .
Dosage Effects in Animal Models
In animal models, Tolmetin has been shown to produce a dose-dependent recovery of functionality
Metabolic Pathways
Tolmetin, and by extension this compound, is subject to acyl glucuronidation as well as oxidative transformation . A thiol GSH adduct has been identified in rat tissues treated with Tolmetin, indicating that oxidative activation might also be a pathway of formation of reactive—possibly toxic—glutathione metabolites of Tolmetin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tolmetin-d3 involves the incorporation of deuterium atoms into the Tolmetin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tolmetin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: Another NSAID with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with similar mechanisms of action.
Naproxen: An NSAID with similar therapeutic uses.
Uniqueness of Tolmetin-d3
This compound’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool for pharmacokinetic studies. This property distinguishes it from other similar NSAIDs, providing an advantage in drug development and research .
Properties
IUPAC Name |
2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPUYADGBWSHF-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CC=C1C(=O)C2=CC=C(C=C2)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676161 | |
Record name | [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184998-16-0 | |
Record name | [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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